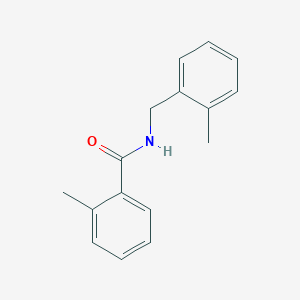
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine, also known as Mepyramine, is a histamine H1 receptor antagonist drug. It is commonly used as an antihistamine medication to treat allergic reactions such as hay fever, hives, and itching. Mepyramine works by blocking the histamine receptors in the body, which reduces the symptoms of an allergic reaction.
Mecanismo De Acción
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine works by blocking the histamine receptors in the body. Histamine is a chemical that is released by the body in response to an allergic reaction. It causes the symptoms of an allergic reaction such as itching, swelling, and inflammation. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine blocks the histamine receptors, which reduces the effects of histamine in the body and relieves the symptoms of an allergic reaction.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has a number of biochemical and physiological effects on the body. It has been shown to reduce the release of histamine from mast cells, which are cells in the body that release histamine in response to an allergic reaction. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine also reduces the effects of histamine on the smooth muscles of the respiratory system, which can help to relieve symptoms such as wheezing and shortness of breath.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has a number of advantages and limitations for use in lab experiments. Its ability to block the histamine receptors makes it a useful tool for studying the effects of histamine on the body. However, its effects on other receptors in the body may also need to be taken into account when interpreting the results of experiments. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has also been shown to have some side effects, such as sedation and dizziness, which may need to be considered when designing experiments.
Direcciones Futuras
There are a number of future directions for research on N-(4-methoxybenzyl)-6-methyl-2-pyridinamine. One area of interest is the development of more selective histamine receptor antagonists that can target specific types of histamine receptors in the body. Another area of interest is the investigation of the effects of histamine on the immune system and its role in diseases such as asthma and autoimmune disorders. Finally, there is potential for the development of new drugs based on the structure of N-(4-methoxybenzyl)-6-methyl-2-pyridinamine that can target other receptors in the body and have therapeutic effects in a range of conditions.
Métodos De Síntesis
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine can be synthesized through a series of chemical reactions. The starting materials are 4-methoxybenzyl chloride and 2-pyridinamine, which react to form N-(4-methoxybenzyl)-2-pyridinamine. This compound is then reacted with methyl iodide to produce N-(4-methoxybenzyl)-6-methyl-2-pyridinamine.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has been extensively studied for its effects on the histamine receptors in the body. It has been used as a tool in scientific research to study the mechanisms of histamine release and the role of histamine in various physiological processes. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has also been used to investigate the effects of histamine on the cardiovascular system, respiratory system, and gastrointestinal system.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-4-3-5-14(16-11)15-10-12-6-8-13(17-2)9-7-12/h3-9H,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUUNIXTVYMALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)

![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)


![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)

![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)

![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
